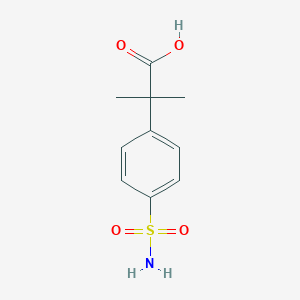

2-methyl-2-(4-sulfamoylphenyl)propanoic Acid

概要

説明

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid is an organic compound with the molecular formula C10H13NO4S and a molecular weight of 243.28 g/mol . This compound is known for its applications in proteomics research and has a structure that includes a sulfamoyl group attached to a phenyl ring, which is further connected to a propanoic acid moiety .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid typically involves the reaction of 4-aminobenzenesulfonamide with 2-bromo-2-methylpropanoic acid under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amino group of the sulfonamide attacks the electrophilic carbon of the bromo compound, leading to the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings .

化学反応の分析

Types of Reactions

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid can undergo various chemical reactions, including:

Oxidation: The sulfamoyl group can be oxidized to form sulfonic acid derivatives.

Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is typically used for reduction reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Nitro and halogenated derivatives.

科学的研究の応用

Anticancer Activity

Research indicates that compounds similar to 2-methyl-2-(4-sulfamoylphenyl)propanoic acid exhibit potential anticancer properties. The sulfonamide group present in the compound is known for its ability to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis. Studies have shown that derivatives of sulfonamide can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Anti-inflammatory Properties

The compound's structure suggests potential anti-inflammatory effects. Sulfonamides are often used in the treatment of inflammatory conditions due to their ability to inhibit certain enzymes involved in inflammation pathways. Research has indicated that similar compounds can reduce inflammation markers in animal models, leading to their exploration as therapeutic agents for conditions like rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

The antimicrobial properties of sulfonamide derivatives are well-documented. This compound may exhibit similar activities against a range of bacteria and fungi. Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, which is crucial given the rising concerns over antibiotic resistance .

Enzyme Inhibition Studies

Due to its structural characteristics, this compound serves as a valuable tool in enzyme inhibition studies. It can be used to investigate the inhibition mechanisms of various enzymes relevant to metabolic pathways, particularly those involved in drug metabolism and detoxification processes .

Drug Development

As a potential lead compound, it can be modified to enhance its pharmacological properties. Chemists are exploring various analogs of this compound to optimize efficacy and reduce side effects, which is a common strategy in drug development .

Polymer Chemistry

The compound can serve as a monomer or additive in polymer synthesis. Its unique functional groups allow it to participate in polymerization reactions, leading to the formation of novel materials with enhanced properties such as increased thermal stability and chemical resistance .

Coatings and Adhesives

Due to its chemical properties, this compound can be incorporated into coatings and adhesives. Its incorporation can improve adhesion strength and durability, making it suitable for industrial applications where robust bonding is required .

Case Studies

作用機序

The mechanism of action of 2-methyl-2-(4-sulfamoylphenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfamoyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, leading to inhibition or modulation of their activity. This compound can also interact with cellular pathways involved in inflammation and immune response .

類似化合物との比較

Similar Compounds

- 2-Methyl-2-(4-aminophenyl)propanoic acid

- 2-Methyl-2-(4-nitrophenyl)propanoic acid

- 2-Methyl-2-(4-chlorophenyl)propanoic acid

Uniqueness

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid is unique due to the presence of the sulfamoyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s solubility in water and its ability to form strong interactions with biological targets, making it a valuable tool in research and potential therapeutic applications .

生物活性

2-Methyl-2-(4-sulfamoylphenyl)propanoic acid, also known by its CAS number 374067-95-5, is a compound of interest in medicinal chemistry due to its potential biological activities. Its structure features a sulfamoyl group, which is known for its interactions with biological systems, particularly in the context of drug design and development. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound primarily involves its interaction with enzymes and receptors. The sulfonamide moiety can form hydrogen bonds with active sites on target proteins, potentially inhibiting their function. This mechanism is similar to that observed in other sulfonamide drugs, which often target bacterial dihydropteroate synthase (DHPS), an enzyme critical for folate synthesis.

Antimicrobial Properties

Research indicates that compounds containing sulfamoyl groups exhibit significant antimicrobial activities. For instance, studies have shown that related sulfonamide compounds can effectively inhibit the growth of various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for these compounds often range from 15.625 to 125 μM against strains such as Staphylococcus aureus and Enterococcus faecalis .

Antitumor Activity

Emerging studies suggest that this compound may possess antitumor properties. Sulfonamide derivatives have been investigated for their ability to induce apoptosis in cancer cells through various mechanisms, including the inhibition of carbonic anhydrases involved in tumor growth and metastasis .

Anti-inflammatory Effects

The compound's potential anti-inflammatory effects are also noteworthy. Sulfamoyl derivatives have been linked to the modulation of inflammatory pathways, particularly through the inhibition of cyclooxygenase (COX) enzymes. This action could make this compound a candidate for further studies in inflammatory diseases.

Case Studies and Research Findings

-

Antibacterial Activity Study :

A study evaluated the antibacterial efficacy of several sulfamoyl compounds, including derivatives similar to this compound. The results demonstrated notable antibacterial activity against multi-drug resistant strains, suggesting potential clinical applications in treating infections caused by resistant bacteria .Compound Name MIC (μM) Target Bacteria This compound 31.25 Staphylococcus aureus Sulfamethoxazole 15.625 Escherichia coli -

Antitumor Activity Assessment :

In vitro studies on cancer cell lines showed that sulfonamide derivatives could inhibit cell proliferation significantly. The IC50 values for these compounds were reported in the low micromolar range, indicating strong antitumor potential . -

Inflammation Model :

In animal models of inflammation, administration of sulfonamide compounds resulted in reduced levels of pro-inflammatory cytokines (e.g., TNF-alpha and IL-6), supporting their role as anti-inflammatory agents.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methyl-2-(4-sulfamoylphenyl)propanoic acid, and how can intermediates be optimized?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the phenyl ring followed by introduction of the sulfamoyl and methylpropanoic acid groups. Retrosynthetic analysis can identify intermediates such as 4-sulfamoylbenzene derivatives and α-methylpropanoic acid precursors. AI-powered synthesis planning tools (e.g., Reaxys, Pistachio) predict feasible routes by cross-referencing reaction databases . Optimization includes solvent selection (e.g., acetonitrile/CHCl₃ mixtures for improved solubility ), temperature control, and purification via column chromatography or recrystallization.

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer : Adhere to OSHA guidelines for chemical handling:

- Use engineering controls (fume hoods) and PPE (gloves, goggles) to minimize exposure .

- Monitor airborne concentrations with real-time sensors and implement emergency showers/eye wash stations .

- Store separately from incompatible substances (e.g., strong oxidizers) in labeled, airtight containers .

- Train personnel in spill management (neutralize with appropriate absorbents) and decontamination protocols .

Q. Which spectroscopic and chromatographic methods are optimal for characterizing this compound?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., sulfamoyl group at the 4-position, methyl branching) .

- FT-IR : Identify functional groups (e.g., S=O stretching ~1150 cm⁻¹, carboxylic acid O-H ~2500-3300 cm⁻¹) .

- HPLC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with ESI-MS for molecular ion confirmation .

Advanced Research Questions

Q. How do hydrogen bonding patterns influence the crystallographic properties of this compound?

- Methodological Answer : Hydrogen bonding governs crystal packing and stability. Use single-crystal X-ray diffraction to determine intermolecular interactions (e.g., sulfamoyl N-H···O and carboxylic O-H···O bonds). Graph set analysis (e.g., Etter’s rules) classifies motifs like chains or rings, which correlate with solubility and melting points . Computational tools (Mercury, CrystalExplorer) model lattice energies and predict polymorph stability .

Q. What methodological approaches resolve contradictions in biological activity data for sulfamoyl-containing propanoic acids?

- Methodological Answer :

- Dose-Response Studies : Validate activity thresholds using in vitro assays (e.g., enzyme inhibition IC₅₀) with controlled pH and co-solvents .

- Metabolite Profiling : LC-MS/MS identifies active vs. inactive metabolites to clarify discrepancies in pharmacological data .

- Comparative SAR : Analyze structural analogs (e.g., 4-chloro or 4-methyl derivatives) to isolate sulfamoyl-specific effects .

Q. How does the sulfamoyl group modulate pharmacological interactions, and what assays are appropriate for studying these effects?

- Methodological Answer : The sulfamoyl group enhances binding to enzymes (e.g., carbonic anhydrase) via polar interactions. Use:

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions .

- In Silico Docking : MOE or AutoDock predict binding poses, validated by mutational studies (e.g., Ala-scanning of active sites) .

特性

IUPAC Name |

2-methyl-2-(4-sulfamoylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S/c1-10(2,9(12)13)7-3-5-8(6-4-7)16(11,14)15/h3-6H,1-2H3,(H,12,13)(H2,11,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGTDUMWGEIZVMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=C(C=C1)S(=O)(=O)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00448125 | |

| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374067-95-5 | |

| Record name | 2-methyl-2-(4-sulfamoylphenyl)propanoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00448125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。